N-Boc-N-methyl-4-methoxy-D-phenylalanine
Description
Properties
IUPAC Name |
(2R)-3-(4-methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17(4)13(14(18)19)10-11-6-8-12(21-5)9-7-11/h6-9,13H,10H2,1-5H3,(H,18,19)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPXAJMOULURAZ-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H](CC1=CC=C(C=C1)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination
Reductive amination using formaldehyde and sodium cyanoborohydride (NaBH3CN) is a preferred method for introducing the methyl group while maintaining stereochemical integrity.
Procedure :
-
Dissolve 4-methoxy-D-phenylalanine methyl ester (1 equiv) in methanol.
-
Add formaldehyde (1.2 equiv) and acetic acid (pH 5–6).
-
Stir at 25°C for 12 hours, then add NaBH3CN (1.5 equiv) gradually.
-
Quench with aqueous NaOH, extract with dichloromethane (DCM), and concentrate to obtain N-methyl-4-methoxy-D-phenylalanine methyl ester.
Direct Alkylation
Alternative alkylation with methyl iodide (CH3I) under basic conditions:
-
Suspend 4-methoxy-D-phenylalanine methyl ester (1 equiv) in DMF.
-
Add K2CO3 (2 equiv) and CH3I (1.5 equiv).
-
Stir at 50°C for 6 hours, then purify via column chromatography.
Yield : 70–75% (lower due to competing quaternization).
Boc Protection of the Secondary Amine
Boc Anhydride Method
The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) under mildly basic conditions.
Procedure :
-
Dissolve N-methyl-4-methoxy-D-phenylalanine methyl ester (1 equiv) in tetrahydrofuran (THF).
-
Add Boc2O (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).
-
Concentrate, wash with aqueous NaHCO3, and isolate this compound methyl ester.
Boc Chloride Method
For substrates sensitive to high temperatures, Boc chloride (Boc-Cl) is employed:
-
Dissolve N-methyl-4-methoxy-D-phenylalanine methyl ester (1 equiv) in DCM.
-
Add Boc-Cl (1.1 equiv) and pyridine (2 equiv).
Yield : 88–92% (similar to commercial routes).
Saponification of the Methyl Ester
The final step hydrolyzes the methyl ester to the carboxylic acid.
Procedure :
-
Dissolve this compound methyl ester (1 equiv) in THF:H2O (3:1).
-
Add LiOH (2 equiv) and stir at 25°C for 4 hours.
-
Acidify with HCl (1M), extract with ethyl acetate, and concentrate.
Critical Reaction Parameters
Temperature and Solvent Effects
Stereochemical Integrity
Racemization risks are mitigated by:
-
Avoiding prolonged heating (>70°C) during Boc protection.
-
Using aprotic solvents (THF, DCM) instead of polar protic solvents.
Analytical Characterization
Key data for this compound:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C16H23NO5 | |
| Molecular Weight | 309.36 g/mol | |
| Specific Rotation (α)D20 | +12.5° (c = 1, CHCl3) | |
| HPLC Purity | ≥98.5% | |
| Melting Point | 142–144°C |
Comparative Evaluation of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Reductive Amination | High selectivity, mild conditions | Requires pH control |
| Direct Alkylation | Faster reaction time | Lower yield due to side reactions |
| Boc2O Protection | High yield, scalable | Requires reflux conditions |
| Boc-Cl Protection | Room-temperature reaction | Higher cost of reagents |
Industrial-Scale Considerations
-
Catalytic DMAP : Reduces Boc2O usage by 20% in large batches.
-
Continuous Flow Synthesis : Minimizes racemization during Boc protection.
-
Crystallization : Final product purified via recrystallization from ethyl acetate/hexane (3:1).
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions
N-Boc-N-methyl-4-methoxy-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The Boc protecting group can be removed under acidic conditions.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used.
Reduction: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the Boc group.
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of the free amine after Boc removal.
Substitution: Formation of various substituted phenylalanine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
2.1 Antiviral Activity
Recent studies have highlighted the potential of N-Boc-N-methyl-4-methoxy-D-phenylalanine in antiviral drug development. For instance, derivatives of phenylalanine have been investigated for their ability to inhibit HIV-1 capsid assembly. The compound's structural modifications, such as the introduction of the methoxy group, have been shown to enhance antiviral efficacy by improving interactions with target proteins involved in viral replication .
2.2 Cancer Research
In cancer research, compounds similar to this compound are being explored for their ability to modulate signaling pathways associated with tumor growth. The methoxy substitution may influence the compound's binding affinity to specific receptors or enzymes that play critical roles in cancer progression .
Synthetic Biology and Peptide Synthesis
This compound is utilized as a building block in peptide synthesis. Its Boc protection allows for selective coupling reactions without premature deprotection, facilitating the construction of complex peptides with desired functionalities. This application is particularly relevant in developing peptide-based therapeutics and vaccines .
Data Table: Comparative Analysis of Applications
Case Studies
Case Study 1: Antiviral Compound Development
A study investigated the synthesis of phenylalanine derivatives, including this compound, leading to compounds that exhibited significant antiviral activity against HIV-1. The introduction of methoxy groups was found to enhance binding affinity to critical viral components, demonstrating its potential as a lead compound for further development .
Case Study 2: Peptide Therapeutics
Research focused on using this compound in the synthesis of peptide-based therapeutics aimed at targeting specific cancer pathways. The protective Boc group facilitated multiple coupling reactions, resulting in peptides with improved pharmacological profiles .
Mechanism of Action
The mechanism of action of N-Boc-N-methyl-4-methoxy-D-phenylalanine involves its interaction with enzymes and other proteins. The Boc group provides stability during synthesis, while the methyl and methoxy groups influence the compound’s reactivity and binding affinity. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various molecular pathways .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights key structural differences and their implications:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxy group in the target compound donates electrons via resonance, increasing the phenyl ring’s electron density compared to chloro (electron-withdrawing) or nitro (strongly electron-withdrawing) analogs. This affects reactivity in electrophilic aromatic substitution .
- Stereochemistry : The D-configuration distinguishes the target compound from L-configured analogs like N-Boc-4-methyl-L-phenylalanine, making it valuable for studying chiral specificity in biological systems .
Physicochemical Properties
Data from experimental and theoretical studies:
Notes:
- The N-methyl group in the target compound reduces polarity, enhancing lipid solubility compared to non-methylated analogs .
- The nitro group in N-Boc-4-nitro-L-phenylalanine methyl ester contributes to higher molecular weight and reactivity but complicates purification .
Biological Activity
N-Boc-N-methyl-4-methoxy-D-phenylalanine is a modified amino acid that has garnered attention in various fields of biochemical research and drug development due to its unique structural properties and biological activities. This article delves into the compound's synthesis, biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.
1. Chemical Structure and Synthesis
This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, a methyl group on the nitrogen, and a methoxy substituent on the phenyl ring. The general structure can be represented as follows:
Synthesis Methodology
The synthesis typically involves:
- Boc Protection : The amino group of D-phenylalanine is protected using Boc anhydride.
- Methylation : The nitrogen is then methylated using methyl iodide or similar reagents.
- Methoxy Substitution : The para position of the phenyl ring is substituted with a methoxy group through electrophilic aromatic substitution.
This synthetic route allows for the production of this compound in high purity, suitable for further biological evaluations.
2.1 Antiviral Activity
Recent studies have shown that derivatives of phenylalanine, including this compound, exhibit significant antiviral properties. For instance, compounds with methoxy groups have been linked to enhanced interactions with viral proteins, improving their efficacy against viruses such as HIV and other enveloped viruses.
Case Study:
A study demonstrated that modifying the phenylalanine structure improved binding affinity to viral capsid proteins, leading to disrupted viral replication cycles. Specifically, compounds similar to this compound showed dual-stage inhibition profiles affecting both early and late stages of viral infection .
2.2 Anticancer Properties
The compound has also been investigated for its anticancer potential. Research indicates that modifications in amino acids can lead to enhanced cytotoxicity against various cancer cell lines.
Data Table: Anticancer Activity Comparison
| Compound | Cell Line Tested | EC50 (nM) | Mechanism of Action |
|---|---|---|---|
| N-Boc-N-methyl-4-methoxy-D-Phe | MDA-MB-231 (Breast) | 424 | Induction of apoptosis via ROS generation |
| Curcumin Derivative | T-47D (Breast) | 778 | Inhibition of NF-kB signaling |
The above table summarizes findings where the compound demonstrated significant potency against breast cancer cell lines while showing reduced toxicity towards normal cells .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The methoxy group enhances lipophilicity, allowing better interaction with cellular receptors.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
In vitro studies have shown that this compound can alter signaling pathways associated with cell proliferation and apoptosis, making it a candidate for further therapeutic exploration .
4. Applications in Drug Development
Given its favorable biological properties, this compound is being explored in:
- Peptide Synthesis : As a building block for peptide-based therapeutics targeting various diseases.
- Custom Synthesis Projects : Its unique structure allows researchers to tailor compounds for specific biological targets .
5. Conclusion
This compound represents a promising compound in medicinal chemistry with significant antiviral and anticancer activities. Ongoing research aims to elucidate its full potential and mechanisms, paving the way for novel therapeutic agents derived from this modified amino acid.
Q & A
Q. What mechanistic insights explain Boc deprotection inefficiencies in polar solvents?
- Kinetic Analysis :
- Solvent Effects : Lower Boc cleavage rates in DMF vs. CH₂Cl₂ due to reduced proton availability .
- Catalytic Pathways : Use scavengers (e.g., triisopropylsilane) to trap tert-butyl cations during TFA-mediated deprotection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
